molecular formula C11H16O3 B14226318 4-(2-Hydroxyethoxy)-2,4,6-trimethylcyclohexa-2,5-dien-1-one CAS No. 510726-02-0

4-(2-Hydroxyethoxy)-2,4,6-trimethylcyclohexa-2,5-dien-1-one

Cat. No.: B14226318
CAS No.: 510726-02-0
M. Wt: 196.24 g/mol
InChI Key: OIZIPCMPYJWDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyethoxy)-2,4,6-trimethylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a hydroxyethoxy group attached to a trimethylcyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)-2,4,6-trimethylcyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2,4,6-trimethylcyclohexa-2,5-dien-1-one with ethylene glycol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)-2,4,6-trimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-(2-Hydroxyethoxy)-2,4,6-trimethylcyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethoxy)-2,4,6-trimethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular processes and pathways .

Properties

CAS No.

510726-02-0

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-(2-hydroxyethoxy)-2,4,6-trimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C11H16O3/c1-8-6-11(3,14-5-4-12)7-9(2)10(8)13/h6-7,12H,4-5H2,1-3H3

InChI Key

OIZIPCMPYJWDGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=C(C1=O)C)(C)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.